molecular formula C15H15F17O4SSi B14275861 S-[3-(Trimethoxysilyl)propyl] heptadecafluorononanethioate CAS No. 138111-73-6

S-[3-(Trimethoxysilyl)propyl] heptadecafluorononanethioate

Cat. No.: B14275861
CAS No.: 138111-73-6
M. Wt: 642.4 g/mol
InChI Key: NZFSHPRQMAMRSV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

S-[3-(Trimethoxysilyl)propyl] heptadecafluorononanethioate: is a specialized organosilicon compound that combines the properties of silanes and fluorinated compounds. This compound is known for its unique chemical structure, which imparts it with distinct properties such as hydrophobicity, chemical resistance, and the ability to form strong bonds with various substrates. It is widely used in surface modification, coatings, and as a coupling agent in various industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of S-[3-(Trimethoxysilyl)propyl] heptadecafluorononanethioate typically involves the reaction of 3-(Trimethoxysilyl)propyl mercaptan with heptadecafluorononanoyl chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silane groups. The general reaction scheme is as follows:

3-(Trimethoxysilyl)propyl mercaptan+Heptadecafluorononanoyl chlorideS-[3-(Trimethoxysilyl)propyl] heptadecafluorononanethioate\text{3-(Trimethoxysilyl)propyl mercaptan} + \text{Heptadecafluorononanoyl chloride} \rightarrow \text{this compound} 3-(Trimethoxysilyl)propyl mercaptan+Heptadecafluorononanoyl chloride→S-[3-(Trimethoxysilyl)propyl] heptadecafluorononanethioate

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions. The process is optimized for high yield and purity, often involving purification steps such as distillation or recrystallization to remove any impurities.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the trimethoxysilyl group.

    Hydrolysis: In the presence of moisture, the trimethoxysilyl groups can hydrolyze to form silanols, which can further condense to form siloxane bonds.

    Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones under appropriate conditions.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as amines or alcohols can be used under mild conditions.

    Hydrolysis: Water or aqueous solutions can induce hydrolysis.

    Oxidation: Oxidizing agents like hydrogen peroxide or peracids can be used.

Major Products:

    Substitution Products: Depending on the nucleophile, various substituted products can be formed.

    Hydrolysis Products: Silanols and siloxanes.

    Oxidation Products: Sulfoxides and sulfones.

Scientific Research Applications

Chemistry:

    Surface Modification: Used to modify surfaces to impart hydrophobicity and chemical resistance.

    Coupling Agent: Acts as a coupling agent to improve adhesion between organic and inorganic materials.

Biology:

    Biocompatible Coatings: Used in the development of biocompatible coatings for medical devices.

Medicine:

    Drug Delivery Systems: Utilized in the design of drug delivery systems due to its ability to form stable bonds with various substrates.

Industry:

    Coatings: Applied in industrial coatings to provide chemical resistance and durability.

    Adhesives: Used in adhesives to enhance bonding strength.

Mechanism of Action

The mechanism of action of S-[3-(Trimethoxysilyl)propyl] heptadecafluorononanethioate involves the formation of strong covalent bonds with substrates through its trimethoxysilyl groups. Upon hydrolysis, these groups form silanols, which can further condense to form siloxane bonds, creating a durable and chemically resistant layer. The fluorinated tail imparts hydrophobicity and chemical resistance, making it suitable for various applications.

Comparison with Similar Compounds

  • 3-(Trimethoxysilyl)propyl methacrylate
  • (3-Glycidyloxypropyl)trimethoxysilane
  • 3-(Trimethoxysilyl)propyl acrylate

Comparison:

  • Hydrophobicity: S-[3-(Trimethoxysilyl)propyl] heptadecafluorononanethioate has superior hydrophobicity due to its fluorinated tail compared to other similar compounds.
  • Chemical Resistance: The presence of fluorine atoms provides enhanced

Properties

CAS No.

138111-73-6

Molecular Formula

C15H15F17O4SSi

Molecular Weight

642.4 g/mol

IUPAC Name

S-(3-trimethoxysilylpropyl) 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-heptadecafluorononanethioate

InChI

InChI=1S/C15H15F17O4SSi/c1-34-38(35-2,36-3)6-4-5-37-7(33)8(16,17)9(18,19)10(20,21)11(22,23)12(24,25)13(26,27)14(28,29)15(30,31)32/h4-6H2,1-3H3

InChI Key

NZFSHPRQMAMRSV-UHFFFAOYSA-N

Canonical SMILES

CO[Si](CCCSC(=O)C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(OC)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.